An In-Depth Technical Guide to N-Hexanoyl-biotin-lactosylceramide: Structure, Properties, and Applications in Cellular Research
An In-Depth Technical Guide to N-Hexanoyl-biotin-lactosylceramide: Structure, Properties, and Applications in Cellular Research
This guide provides a comprehensive technical overview of N-Hexanoyl-biotin-lactosylceramide, a versatile molecular probe for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, physicochemical properties, and its multifaceted applications in elucidating complex cellular processes. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and self-validating understanding of the protocols described.
Introduction: A Trifecta of Functionality
N-Hexanoyl-biotin-lactosylceramide is a semi-synthetic glycosphingolipid that has been engineered to serve as a powerful tool in the study of cell biology, particularly in the investigation of membrane microdomains and signaling pathways.[] Its unique structure is a triad of key functional components:
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Lactosylceramide Core: This glycosphingolipid is a fundamental component of cell membranes and a crucial intermediate in the biosynthesis of more complex glycosphingolipids.[2][3][4] Lactosylceramide itself is implicated in a variety of cellular functions, including cell proliferation, migration, adhesion, and inflammation.[3][4]
-
Hexanoyl Linker: A six-carbon acyl chain connects the biotin moiety to the lactosylceramide. This linker is crucial as it spatially separates the biotin from the lipid, minimizing potential steric hindrance and preserving the biological activity of the lactosylceramide core.
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Biotin Tag: This small vitamin forms an exceptionally strong and specific non-covalent bond with avidin and streptavidin proteins.[] This high-affinity interaction is the cornerstone of its utility as a molecular probe, enabling detection, isolation, and quantification of the lipid and its binding partners.[]
This guide will explore the synthesis, properties, and diverse applications of this versatile molecule, providing researchers with the knowledge to effectively integrate it into their experimental workflows.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of N-Hexanoyl-biotin-lactosylceramide is paramount for its effective use in research.
Chemical Identity
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Systematic Name: N-((2S,3R,E)-1-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxy-4-octadecen-2-yl)-6-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)amino)hexanamide
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Common Synonyms: C6 Biotin Lactosylceramide (d18:1/6:0), N-C6:0-Biotin-β-D-Lactosylceramide[5]
Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Solid | [5] |
| Purity | >98% | [5] |
| Solubility | Soluble in Chloroform/Methanol (9:1), DMSO, DMF | [] |
| Storage | -20°C | [] |
The amphipathic nature of N-Hexanoyl-biotin-lactosylceramide, with its hydrophilic biotin and lactose headgroup and hydrophobic ceramide tail, dictates its behavior in aqueous and lipid environments, allowing it to readily incorporate into cellular membranes and artificial lipid bilayers.
Synthesis of N-Hexanoyl-biotin-lactosylceramide: A Chemoenzymatic Approach
The synthesis of N-Hexanoyl-biotin-lactosylceramide is typically achieved through a semi-synthetic or chemoenzymatic strategy, which combines the precision of enzymatic reactions with the versatility of chemical synthesis. This approach allows for the creation of a structurally well-defined molecule.
Rationale for a Chemoenzymatic Strategy
A purely chemical synthesis of a complex glycosphingolipid like lactosylceramide is a multi-step, arduous process requiring extensive use of protecting groups, which can lead to low overall yields. In contrast, a chemoenzymatic approach leverages the high regio- and stereoselectivity of enzymes, simplifying the synthesis and improving efficiency.
Proposed Synthetic Pathway
The following is a plausible, detailed chemoenzymatic pathway for the synthesis of N-Hexanoyl-biotin-lactosylceramide, based on established methodologies for glycosphingolipid synthesis and biotinylation.
Caption: Chemoenzymatic synthesis of N-Hexanoyl-biotin-lactosylceramide.
Detailed Synthesis Protocol
Step 1: Enzymatic Synthesis of Lactosylceramide
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Reaction Setup: In a suitable reaction buffer (e.g., 50 mM MES, pH 6.5, containing 10 mM MnCl₂), combine glucosylceramide (acceptor substrate) and UDP-galactose (donor substrate) in an equimolar ratio.
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Enzyme Addition: Add purified recombinant lactosylceramide synthase (β-1,4-galactosyltransferase). The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or mass spectrometry to confirm the formation of lactosylceramide.
-
Purification: Upon completion, purify the lactosylceramide from the reaction mixture using silica gel chromatography.
Step 2: Biotinylation of Lactosylceramide
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Preparation of Biotin Reagent: Prepare a fresh solution of N-hydroxysuccinimide (NHS)-activated biotin-hexanoic acid in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Biotinylation Reaction: Dissolve the purified lactosylceramide in a suitable amine-free buffer (e.g., phosphate-buffered saline, pH 7.4). Add the biotin-hexanoic acid NHS ester solution to the lactosylceramide solution in a 5- to 10-fold molar excess.
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Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
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Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS ester.
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Purification of the Final Product: Purify the N-Hexanoyl-biotin-lactosylceramide from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications in Cellular and Biochemical Research
The unique structural features of N-Hexanoyl-biotin-lactosylceramide make it an invaluable tool for a wide range of applications in cellular and biochemical research.
Probing Lipid-Protein Interactions
The biotin tag allows for the use of N-Hexanoyl-biotin-lactosylceramide in affinity-based methods to identify and characterize proteins that interact with lactosylceramide.
Experimental Workflow: Streptavidin-Biotin Affinity Pull-Down Assay
Caption: Workflow for a streptavidin-biotin affinity pull-down assay.
Detailed Protocol: Pull-Down of Lactosylceramide-Binding Proteins
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Cell Lysis: Lyse cells expressing the protein(s) of interest in a mild, non-denaturing lysis buffer.
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Incubation with Biotinylated Lipid: Add N-Hexanoyl-biotin-lactosylceramide to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of lipid-protein complexes.
-
Bead Preparation: Wash streptavidin-coated magnetic beads with lysis buffer to remove any preservatives.
-
Capture of Complexes: Add the pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. For identification of unknown binding partners, the eluted proteins can be subjected to mass spectrometry.
Investigating Lipid Raft Dynamics
Lactosylceramide is known to be enriched in lipid rafts, which are specialized membrane microdomains involved in cell signaling.[7][8] N-Hexanoyl-biotin-lactosylceramide can be used as a probe to study the composition and dynamics of these domains.
Experimental Workflow: Isolation of Lipid Rafts
Caption: Workflow for the isolation and analysis of lipid rafts.
Detailed Protocol: Detergent-Free Lipid Raft Isolation
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Cell Labeling: Incubate cultured cells with N-Hexanoyl-biotin-lactosylceramide to allow its incorporation into the plasma membrane.
-
Cell Lysis: Harvest the cells and lyse them in a detergent-free buffer (e.g., a buffer containing sodium carbonate) using mechanical homogenization.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube.
-
Ultracentrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed for a prolonged period (e.g., 18-24 hours). Lipid rafts, being less dense, will float to the interface of the lower density sucrose layers.
-
Fraction Collection: Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the protein and lipid content of each fraction. The presence of N-Hexanoyl-biotin-lactosylceramide in the raft fractions can be detected by dot blot or Western blot using streptavidin-HRP. The co-localization with known raft marker proteins (e.g., caveolin-1, flotillin) confirms its association with these microdomains.
Enzyme Activity Assays
N-Hexanoyl-biotin-lactosylceramide can serve as a substrate for enzymes involved in glycosphingolipid metabolism, such as glycosyltransferases. The biotin tag provides a convenient handle for quantifying enzyme activity.
Experimental Workflow: Glycosyltransferase Activity Assay
Caption: Workflow for a glycosyltransferase activity assay.
Detailed Protocol: Measuring GM2 Synthase Activity
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Reaction Setup: In a microplate well, combine the enzyme source (e.g., Golgi-enriched fraction), N-Hexanoyl-biotin-lactosylceramide (as the acceptor substrate), and UDP-N-acetylgalactosamine (UDP-GalNAc, the sugar donor for GM2 synthase).
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period.
-
Capture of Product: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated product (N-Hexanoyl-biotin-GM3) to bind.
-
Washing: Wash the plate to remove unreacted substrates and enzyme.
-
Detection: Add a primary antibody or a lectin that specifically recognizes the terminal GalNAc residue of GM2. Follow this with an appropriate enzyme-conjugated secondary antibody (if using a primary antibody) and a colorimetric or fluorometric substrate.
-
Quantification: Measure the absorbance or fluorescence to determine the amount of product formed, which is directly proportional to the enzyme activity.
Conclusion: A Versatile Tool for Cellular Exploration
N-Hexanoyl-biotin-lactosylceramide stands out as a meticulously designed molecular probe that empowers researchers to investigate the intricate world of glycosphingolipid biology. Its tripartite structure provides a unique combination of biological relevance, a non-interfering linker, and a powerful affinity tag. From dissecting protein-lipid interactions and exploring the architecture of lipid rafts to quantifying the activity of key metabolic enzymes, this biotinylated lactosylceramide is a valuable asset in the modern cell biologist's toolkit. The experimental frameworks provided in this guide serve as a foundation for designing robust and insightful experiments, paving the way for new discoveries in cellular signaling and membrane biology.
References
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Stratech. N-Hexanoyl-biotin-galactosylceramide. [Link]
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PubMed. Synthesis and characterization of a carbene-generating biotinylated lactosylceramide analog as a novel chromogenic photoprobe for GM3 synthase. [Link]
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PMC. Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing. [Link]
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Cormedix Europe. N-Hexanoyl-biotin-lactosylceramide. [Link]
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Lipotype. Lactosylceramide - Lipid Analysis. [Link]
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PMC. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers. [Link]
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PMC. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. [Link]
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MDPI. Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. [Link]
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PMC. Advancing chemoenzymatic synthesis and covalent immobilization of a comprehensive ganglio-glycosphingolipid library enables functional multiplex bead assays. [Link]
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